Ethyl 3-(2,3,4-trifluoro-phenoxy)propanoate
Description
Structure
3D Structure
Properties
IUPAC Name |
ethyl 3-(2,3,4-trifluorophenoxy)propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3O3/c1-2-16-9(15)5-6-17-8-4-3-7(12)10(13)11(8)14/h3-4H,2,5-6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXJQNJCYHDUZPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCOC1=C(C(=C(C=C1)F)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Ethyl 3 2,3,4 Trifluoro Phenoxy Propanoate
Established Synthetic Pathways
Established methods for synthesizing Ethyl 3-(2,3,4-trifluoro-phenoxy)propanoate rely on fundamental organic reactions that are widely practiced in chemical synthesis. These pathways involve the sequential or convergent formation of the ether and ester bonds.
Esterification Approaches to Propanoate Formation
Esterification is a primary method for creating the ethyl propanoate moiety. These reactions typically involve the coupling of a carboxylic acid with an alcohol.
One of the most common methods is the Fischer-Speier esterification , which involves reacting the carboxylic acid precursor, 3-(2,3,4-trifluoro-phenoxy)propanoic acid, with an excess of ethanol (B145695) in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. libretexts.orgyoutube.com The reaction is typically heated under reflux to drive the equilibrium toward the formation of the ester and water. libretexts.orgyoutube.com To improve the yield, the water produced during the reaction is often removed.
Alternatively, the carboxylic acid can be converted to a more reactive derivative, such as an acyl chloride. Reacting 3-(2,3,4-trifluoro-phenoxy)propanoyl chloride with ethanol would result in a rapid and often irreversible reaction to form the desired ester and hydrogen chloride. libretexts.org This method avoids the equilibrium limitations of Fischer esterification but requires an additional step to prepare the acyl chloride.
| Method | Reactants | Typical Conditions | Key Features |
|---|---|---|---|
| Fischer-Speier Esterification | 3-(2,3,4-trifluoro-phenoxy)propanoic acid, Ethanol | Acid catalyst (e.g., H₂SO₄), Heat (reflux) | Reversible equilibrium reaction; requires excess alcohol or water removal for high yield. libretexts.org |
| Acyl Chloride Method | 3-(2,3,4-trifluoro-phenoxy)propanoyl chloride, Ethanol | Room temperature or gentle warming | Vigorous, irreversible reaction; high yield but requires prior synthesis of the acyl chloride. libretexts.org |
Etherification Strategies Involving 2,3,4-trifluorophenol (B133511) Derivatives
The formation of the phenoxy ether bond is another critical step. The Williamson ether synthesis is a classic and highly effective strategy for this transformation.
This approach involves the reaction of a sodium or potassium salt of 2,3,4-trifluorophenol (a phenoxide) with an ethyl propanoate molecule bearing a leaving group at the 3-position, such as ethyl 3-bromopropanoate (B1231587) or ethyl 3-chloropropanoate. prepchem.com The phenoxide is generated in situ by treating 2,3,4-trifluorophenol with a strong base like sodium hydride (NaH) or potassium carbonate (K₂CO₃). The resulting nucleophilic phenoxide then displaces the halide from the ethyl propanoate backbone in an Sₙ2 reaction to form the ether linkage. prepchem.com
| Reactant 1 | Reactant 2 | Base | Typical Solvent | Key Features |
|---|---|---|---|---|
| 2,3,4-Trifluorophenol | Ethyl 3-bromopropanoate | Sodium Hydride (NaH) or Potassium Carbonate (K₂CO₃) | Acetone, DMF, Acetonitrile (B52724) | A versatile and widely used method for forming ether bonds via an Sₙ2 mechanism. prepchem.com |
Multistep Synthetic Sequences from Precursor Molecules
The synthesis of this compound can also be accomplished through multi-step sequences that begin with more fundamental precursor molecules. These routes build the molecule piece by piece, offering flexibility in introducing various functional groups.
A plausible multistep synthesis could begin with a commercially available fluorinated benzene (B151609) derivative, such as 1,2,3,4-tetrafluorobenzene. A nucleophilic aromatic substitution reaction using a hydroxide (B78521) source (e.g., sodium hydroxide) can selectively displace one of the fluorine atoms to generate 2,3,4-trifluorophenol. This phenol (B47542) can then be utilized in an etherification reaction as described previously (Section 2.1.2) by reacting it with ethyl 3-halopropanoate in the presence of a base to yield the final product. This sequence allows for the construction of the target molecule from simpler, readily available starting materials.
Advanced Synthetic Strategies and Catalytic Approaches
Modern synthetic chemistry offers advanced catalytic methods that can provide higher efficiency, milder reaction conditions, and greater functional group tolerance compared to traditional methods.
Metal-Catalyzed Coupling Reactions in Phenoxypropanoate Synthesis
Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-heteroatom bonds, including the C–O bond in the target molecule. researchgate.net These reactions have become indispensable in modern organic synthesis. thermofisher.com
The Ullmann condensation is a classic copper-catalyzed reaction that can be used to form diaryl ethers or, in this case, an aryl alkyl ether. The reaction would involve coupling 2,3,4-trifluorophenol with ethyl 3-halopropanoate using a copper catalyst, often in the presence of a base and at elevated temperatures. thermofisher.com
A more contemporary and often more efficient alternative is the Buchwald-Hartwig amination , which has been extended to C–O bond formation. ustc.edu.cn This palladium-catalyzed cross-coupling reaction joins an aryl halide or triflate with an alcohol. ustc.edu.cn An adapted approach could couple 2,3,4-trifluorophenol with ethyl 3-halopropanoate. This method typically employs a palladium catalyst, a specialized phosphine (B1218219) ligand (e.g., XPhos, SPhos), and a base. These reactions are known for their high yields and broad substrate scope. dntb.gov.ua
| Reaction | Metal Catalyst | Typical Reactants | Key Features |
|---|---|---|---|
| Ullmann Condensation | Copper (Cu) | 2,3,4-Trifluorophenol, Ethyl 3-halopropanoate | Classic method for C-O bond formation, often requires high temperatures. thermofisher.com |
| Buchwald-Hartwig Etherification | Palladium (Pd) | 2,3,4-Trifluorophenol, Ethyl 3-halopropanoate | Highly efficient and versatile, uses a palladium catalyst with a specialized ligand. ustc.edu.cndntb.gov.ua |
Stereoselective and Enantioselective Synthesis Techniques
While this compound itself is an achiral molecule, stereoselective synthesis techniques are critically important for related phenoxypropanoate compounds that possess a chiral center, such as those with substitution at the 2-position of the propanoate chain (e.g., fenoxaprop-ethyl). researchgate.net
The synthesis of optically pure phenoxypropanoates is often achieved by using a chiral starting material. For instance, the synthesis of the herbicide fenoxaprop-p-ethyl, which has an (R)-configuration, is accomplished by reacting a phenol with an optically pure ethyl (S)-lactate derivative, such as ethyl (S)-O-(p-toluenesulfonyl)lactate. researchgate.net This reaction proceeds via an Sₙ2 mechanism, which results in an inversion of the stereochemical configuration (a Walden inversion), converting the (S)-configured starting material into the desired (R)-configured product with high optical purity. researchgate.net This strategy of employing a chiral pool starting material is a common and effective method for achieving enantioselectivity in the synthesis of more complex phenoxypropanoates.
Green Chemistry Principles and Sustainable Synthetic Routes
The application of green chemistry principles to the synthesis of this compound is crucial for developing environmentally benign and efficient manufacturing processes. Key strategies focus on reducing waste, minimizing energy consumption, and using less hazardous materials. Two prominent approaches are microwave-assisted synthesis and phase-transfer catalysis, which can be applied to the Williamson ether synthesis, a likely route for producing the target compound from 2,3,4-trifluorophenol and an ethyl 3-halopropanoate.
Microwave-Assisted Synthesis:
Microwave irradiation has emerged as a powerful tool in green chemistry, often leading to dramatic reductions in reaction times, increased yields, and enhanced product purity. orgchemres.orghakon-art.comthieme-connect.com In the context of ether synthesis, microwave heating can accelerate the reaction between a phenoxide and an alkyl halide, frequently under solvent-free conditions or with greener solvents. orgchemres.orgresearchgate.net This technique minimizes the use of volatile organic compounds (VOCs) and significantly reduces energy consumption compared to conventional heating methods. thieme-connect.com For the synthesis of this compound, a microwave-assisted approach could involve reacting 2,3,4-trifluorophenol with ethyl 3-bromopropanoate in the presence of a solid base like potassium carbonate, potentially without a solvent. researchgate.netscispace.com
| Improved Yields | Often leads to higher conversion and product yields. | |
Phase-Transfer Catalysis (PTC):
Phase-transfer catalysis is another cornerstone of green organic synthesis, facilitating reactions between reactants located in different immiscible phases (e.g., a solid and a liquid). ijche.com In the Williamson ether synthesis, an aqueous or solid base is often used to deprotonate the phenol. A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt (e.g., tetrabutylammonium (B224687) bromide), transports the phenoxide anion from the solid/aqueous phase to the organic phase where it can react with the alkyl halide. ijche.comwikipedia.org
This methodology offers several green advantages. It allows for the use of inexpensive and safer inorganic bases like potassium carbonate instead of hazardous strong bases such as sodium hydride. ijche.com Reactions can often be performed under milder conditions, and the need for anhydrous solvents is frequently eliminated, reducing both cost and safety concerns. ijche.comfrancis-press.com The synthesis of related phenoxyacetate (B1228835) esters has been successfully demonstrated using solid-liquid phase-transfer catalysis with potassium carbonate as the base, showing the viability of this approach. ijche.comijche.com
Benefits of Phase-Transfer Catalysis in Ether Synthesis
| Principle | Application & Advantage | Citation |
|---|---|---|
| Use of Milder Bases | Enables the use of solid K₂CO₃, avoiding hazardous reagents like NaH. | ijche.com |
| Reduced Solvent Hazard | Often allows for the use of less hazardous solvents or biphasic systems, reducing the need for anhydrous conditions. | francis-press.com |
| Increased Reaction Rates | Enhances the rate of reaction between immiscible reactants, improving process efficiency. | ias.ac.in |
| Simplified Workup | The catalyst can often be easily separated and potentially recycled, simplifying product isolation. | phasetransfer.com |
By integrating these green chemistry principles, the synthesis of this compound can be designed to be more sustainable, safer, and economically viable.
Reaction Optimization and Process Scale-Up Considerations
Optimizing the reaction conditions and considering the challenges of scaling up are critical for the transition from laboratory-scale synthesis to industrial production of this compound. The focus is on maximizing yield and purity while ensuring safety, cost-effectiveness, and process robustness.
Reaction Optimization:
The optimization of a synthetic route like the Williamson ether synthesis involves the systematic investigation of several parameters to find the ideal conditions.
Choice of Base and Solvent: The selection of the base and solvent system is critical. While strong bases like sodium hydride in aprotic solvents (e.g., THF, DMF) can be effective, they pose safety risks on a large scale. francis-press.com Milder bases such as potassium carbonate or cesium carbonate are often preferred in industrial settings, especially when paired with polar aprotic solvents like acetone or acetonitrile, which facilitate the S_N2 reaction. organic-synthesis.comnih.gov The impact of the solvent on reaction kinetics and selectivity can be profound, influencing the solubility of the phenoxide and the rate of the desired substitution versus potential side reactions. rsc.org
Catalyst Selection: For reactions employing phase-transfer catalysis, the choice and concentration of the catalyst are key optimization points. Different catalysts (e.g., tetrabutylammonium bromide vs. tetrabutylphosphonium bromide) can exhibit varying efficiencies. ias.ac.in Catalyst loading must be optimized to maximize the reaction rate while minimizing cost and potential downstream purification challenges.
Temperature and Reaction Time: The reaction temperature directly influences the reaction rate. Higher temperatures can accelerate the reaction but may also promote side reactions, such as elimination if a secondary alkyl halide were used, or decomposition. wikipedia.org Optimization involves finding the lowest possible temperature at which the reaction proceeds to completion in a reasonable timeframe. Monitoring the reaction progress via techniques like TLC or HPLC is essential to determine the optimal reaction time and prevent the formation of byproducts from over-reaction.
Process Scale-Up Considerations:
Scaling up the synthesis from the lab bench to a pilot plant or industrial reactor introduces new challenges that must be addressed.
Mass and Heat Transfer: In large reactors, inefficient mixing can lead to localized "hot spots" or concentration gradients, which can result in side reactions and reduced yields. ias.ac.in The stirring speed and reactor design must be adequate to ensure homogenous mixing. ias.ac.in Heat removal is also a major concern, as the formation of the ether bond is an exothermic process. An efficient cooling system is necessary to maintain the optimal reaction temperature and prevent thermal runaways.
Reagent Addition and Stoichiometry: On a large scale, the order and rate of reagent addition become more critical. For instance, the slow addition of the alkylating agent to the phenoxide solution can help control the reaction exotherm. While laboratory syntheses may use an excess of one reagent to drive the reaction to completion, on an industrial scale, near-stoichiometric amounts are preferred to minimize cost and waste. wikipedia.org
Workup and Purification: Procedures that are simple in the lab, such as filtration and extraction, can be more complex and time-consuming on a large scale. The process should be designed to simplify product isolation. For example, using a solid base that can be easily filtered off is advantageous. organic-synthesis.com Purification by column chromatography is generally not feasible for large-scale production, so crystallization or distillation are the preferred methods for achieving the desired product purity.
Safety and Environmental Impact: A thorough hazard analysis is required before any scale-up. This includes understanding the toxicity of reactants like 2,3,4-trifluorophenol, the flammability of solvents, and the potential for runaway reactions. The process should be designed to minimize waste streams and ensure that any byproducts can be safely handled and disposed of, aligning with green chemistry and industrial safety standards.
Spectroscopic Characterization and Structural Elucidation of Ethyl 3 2,3,4 Trifluoro Phenoxy Propanoate
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for the structural elucidation of Ethyl 3-(2,3,4-trifluoro-phenoxy)propanoate, offering precise insights into the connectivity and spatial arrangement of atoms.
The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the ethyl group, the propanoate linker, and the aromatic ring protons.
Ethyl Group: The ethyl ester moiety gives rise to a characteristic triplet and quartet. The methyl protons (-CH₃) are anticipated to appear as a triplet around δ 1.25 ppm due to coupling with the adjacent methylene (B1212753) protons. The methylene protons (-OCH₂-) are expected to be deshielded by the adjacent oxygen atom, appearing as a quartet around δ 4.20 ppm. youtube.comdocbrown.info
Propanoate Linker: The two methylene groups of the propanoate chain (-O-CH₂-CH₂-C=O) are chemically distinct and are expected to appear as two triplets. The methylene group adjacent to the phenoxy oxygen (-O-CH₂-) would be observed further downfield, around δ 4.35 ppm. The methylene group adjacent to the carbonyl group (-CH₂-C=O) would appear upfield, around δ 2.90 ppm.
Aromatic Region: The 2,3,4-trifluorophenoxy ring contains two aromatic protons. These protons are in different chemical environments and will couple to each other and to the neighboring fluorine atoms, resulting in complex multiplets in the region of δ 6.8-7.2 ppm. chemicalbook.com
Predicted ¹H NMR Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~1.25 | Triplet (t) | 3H | -O-CH₂-CH₃ |
| ~2.90 | Triplet (t) | 2H | -O-CH₂-CH₂ -C=O |
| ~4.20 | Quartet (q) | 2H | -O-CH₂ -CH₃ |
| ~4.35 | Triplet (t) | 2H | -O-CH₂ -CH₂-C=O |
| ~6.8-7.2 | Multiplet (m) | 2H | Ar-H |
The proton-decoupled ¹³C NMR spectrum is predicted to display 11 distinct signals, corresponding to each unique carbon atom in the molecule. The chemical shifts are influenced by the electronegativity of neighboring atoms (O, F) and hybridization. pressbooks.publibretexts.org
Carbonyl Carbon: The ester carbonyl carbon is the most deshielded, appearing at approximately δ 171.0 ppm. libretexts.org
Aromatic Carbons: The six carbons of the trifluorophenoxy ring will have distinct chemical shifts. The carbon attached to the ether oxygen (C-1) is expected around δ 145.0 ppm. The carbons bonded to fluorine (C-2, C-3, C-4) will appear as doublets or doublet of doublets due to C-F coupling, with chemical shifts significantly influenced by the fluorine atoms. chemicalbook.com Their predicted shifts are in the range of δ 138-150 ppm with large coupling constants (¹JCF ≈ 240-250 Hz). The two carbons bearing hydrogen atoms (C-5, C-6) will appear in the δ 110-120 ppm range.
Aliphatic Carbons: The methylene carbon of the ethyl group attached to oxygen (-OCH₂) is expected around δ 61.5 ppm. docbrown.info The methylene carbon of the propanoate linker attached to the phenoxy oxygen (-O-CH₂) is anticipated around δ 66.0 ppm. The other propanoate methylene carbon (-CH₂-C=O) would be found near δ 34.5 ppm, and the terminal methyl carbon (-CH₃) of the ethyl group would be the most shielded, appearing around δ 14.0 ppm. docbrown.info
Predicted ¹³C NMR Data
| Chemical Shift (δ) ppm | Assignment |
| ~14.0 | -O-CH₂-C H₃ |
| ~34.5 | -O-CH₂-C H₂-C=O |
| ~61.5 | -O-C H₂-CH₃ |
| ~66.0 | -O-C H₂-CH₂-C=O |
| ~110-120 | Ar-C H |
| ~138-150 (with C-F coupling) | Ar-C -F |
| ~145.0 | Ar-C -O |
| ~171.0 | C =O |
¹⁹F NMR spectroscopy is a highly sensitive technique for analyzing fluorinated compounds due to its wide chemical shift range and the 100% natural abundance of the ¹⁹F isotope. wikipedia.org For this compound, three distinct signals are expected, one for each fluorine atom on the aromatic ring. The chemical shifts are referenced relative to a standard such as CFCl₃.
F-2: The fluorine at position 2 is ortho to the phenoxy group and is expected to show a signal that is a doublet of doublets, due to coupling with F-3 and the adjacent aromatic proton (H-6, if applicable, although coupling might be weak).
F-3: The fluorine at position 3 is coupled to both F-2 and F-4, and potentially to aromatic protons. It is expected to appear as a triplet or a doublet of doublets.
F-4: The fluorine at position 4 is para to the phenoxy group and will couple to F-3 and the adjacent aromatic proton (H-5). This signal is anticipated to be a doublet of doublets.
The exact chemical shifts depend on the electronic environment, but for trifluorobenzene derivatives, they typically appear in a predictable range. colorado.edualfa-chemistry.comazom.com
Predicted ¹⁹F NMR Data
| Position | Predicted Chemical Shift (δ) ppm (vs CFCl₃) | Predicted Multiplicity |
| F-2 | -140 to -145 | Doublet of Doublets (dd) |
| F-3 | -150 to -155 | Triplet (t) or dd |
| F-4 | -155 to -160 | Doublet of Doublets (dd) |
2D NMR experiments are essential to confirm the assignments made from 1D spectra and to establish the complete connectivity of the molecule.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Expected correlations include:
The methyl and methylene protons of the ethyl group.
The two adjacent methylene groups of the propanoate linker.
The two neighboring protons on the aromatic ring.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates protons with their directly attached carbons. It would confirm the assignment of each protonated carbon by linking the ¹H and ¹³C signals.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about 2- and 3-bond correlations between protons and carbons, which is vital for piecing together the molecular fragments. Key expected correlations would include:
Correlation from the ethyl -OCH₂- protons to the carbonyl carbon.
Correlation from the propanoate -OCH₂- protons to the aromatic C-1 carbon.
Correlations from the aromatic protons to adjacent and geminal carbons, helping to definitively assign the aromatic carbon signals.
Infrared (IR) Spectroscopy for Functional Group Identification
The IR spectrum provides diagnostic evidence for the presence of key functional groups within the molecule.
C=O Stretch: A strong, sharp absorption band characteristic of an ester carbonyl group is expected in the range of 1735-1750 cm⁻¹. quimicaorganica.orgorgchemboulder.com
C-O Stretches: Two distinct C-O stretching vibrations are anticipated. The ester C-O stretch typically appears as a strong band between 1150-1250 cm⁻¹. The aryl ether C-O stretch will also produce a strong absorption in the 1200-1250 cm⁻¹ region. spectroscopyonline.comspectroscopyonline.comblogspot.com
C-H Stretches: Aliphatic C-H stretching vibrations from the ethyl and propanoate groups are expected to appear just below 3000 cm⁻¹ (typically 2850-2980 cm⁻¹). Aromatic C-H stretching will be observed as weaker bands just above 3000 cm⁻¹.
C-F Stretches: Strong absorption bands corresponding to C-F stretching are expected in the fingerprint region, typically between 1000-1400 cm⁻¹.
Aromatic C=C Stretches: Medium to weak absorptions from the carbon-carbon double bond stretching within the aromatic ring are expected in the 1400-1600 cm⁻¹ region.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3050-3100 | Weak-Medium | Aromatic C-H Stretch |
| ~2850-2980 | Medium | Aliphatic C-H Stretch |
| ~1740 | Strong | Ester C=O Stretch |
| ~1450-1600 | Medium-Weak | Aromatic C=C Stretch |
| ~1220 | Strong | Aryl Ether & Ester C-O Stretch |
| ~1100-1300 | Strong | C-F Stretch |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Electron Ionization Mass Spectrometry (EI-MS) would confirm the molecular weight of this compound and provide structural information through its fragmentation pattern. The molecular formula is C₁₁H₁₁F₃O₃, corresponding to a molecular weight of 248.198 g/mol .
Molecular Ion (M⁺•): The molecular ion peak is expected at m/z 248.
Key Fragmentation Pathways:
Loss of the ethoxy group: Cleavage of the bond next to the carbonyl can result in the loss of an ethoxy radical (•OCH₂CH₃), leading to an acylium ion at m/z 203. libretexts.org
Cleavage of the ether bond: A primary fragmentation pathway is the cleavage of the C-O ether bond, which could lead to a fragment corresponding to the 2,3,4-trifluorophenoxy cation at m/z 147 or the formation of a 2,3,4-trifluorophenol (B133511) ion via hydrogen rearrangement at m/z 148.
Fragmentation of the propanoate chain: Cleavage alpha to the ether oxygen could result in a fragment at m/z 147 (trifluorophenoxy radical) and a cation at m/z 101.
McLafferty Rearrangement: A characteristic rearrangement for esters could lead to the elimination of ethylene (C₂H₄) from the ethyl group, resulting in a fragment at m/z 220.
Other significant fragments may include the loss of the entire ethyl propanoate side chain, leading to a peak corresponding to the trifluorophenol ion.
Predicted Mass Spectrometry Fragmentation
| m/z | Proposed Fragment Identity |
| 248 | [M]⁺• (Molecular Ion) |
| 203 | [M - OCH₂CH₃]⁺ |
| 148 | [HOC₆H₂F₃]⁺• (Trifluorophenol ion) |
| 147 | [OC₆H₂F₃]⁺ (Trifluorophenoxy ion) |
| 101 | [CH₂CH₂COOCH₂CH₃]⁺ |
X-ray Crystallography for Solid-State Structure Determination
A comprehensive search of scientific literature and crystallographic databases did not yield any specific X-ray crystallography data for the compound this compound. This suggests that the single crystal X-ray structure of this specific molecule has not been determined or the results have not been published in publicly accessible resources.
Therefore, detailed research findings regarding its solid-state structure, including unit cell parameters, space group, bond lengths, bond angles, and intermolecular interactions, are not available. Consequently, the creation of data tables based on experimental X-ray crystallographic data for this compound is not possible at this time.
While crystallographic data exists for structurally related compounds, such as other fluorinated propanoate derivatives, this information cannot be directly extrapolated to accurately represent the solid-state conformation and packing of this compound. The specific substitution pattern of the fluorine atoms on the phenoxy ring significantly influences the electronic distribution and steric factors, which in turn dictate the crystal packing and intermolecular forces. Without experimental data for the title compound, any discussion of its solid-state structure would be purely speculative.
Advanced Analytical Techniques for Purity and Quantification
Chromatographic Methods
Chromatographic techniques are fundamental to the separation and analysis of Ethyl 3-(2,3,4-trifluoro-phenoxy)propanoate from complex mixtures. The choice of method depends on the specific analytical goal, such as purity assessment, impurity identification, or routine reaction monitoring.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of moderately polar and non-volatile compounds like this compound. A reversed-phase HPLC method is typically suitable for such analyses. sielc.com The separation is generally achieved on a non-polar stationary phase with a polar mobile phase. For structurally similar compounds, a common setup would involve a C18 or other suitable stationary phase. nih.gov The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous component, which may be buffered to a specific pH to ensure consistent retention times. nih.gov Detection is commonly performed using a UV detector at a wavelength where the aromatic ring of the compound exhibits strong absorbance.
Table 1: Illustrative HPLC Parameters for Analysis of Related Propanoate Esters
| Parameter | Typical Conditions |
|---|---|
| Stationary Phase | C18 (e.g., Waters HSS T3) |
| Mobile Phase | Acetonitrile and water (often with a modifier like formic or phosphoric acid) sielc.com |
| Detection | UV-Vis Detector |
| Column Temperature | Often ambient or slightly elevated (e.g., 45 °C) to ensure reproducibility |
Gas Chromatography (GC)
Gas Chromatography (GC) is a powerful technique for the analysis of volatile compounds. Given that this compound is an ester, it is expected to have sufficient volatility for GC analysis, particularly with appropriate temperature programming. The choice of the stationary phase is critical and is based on the polarity of the analyte. A mid-polarity column is often a suitable choice for esters. researchgate.net A flame ionization detector (FID) is commonly used for quantification due to its robustness and linear response for organic compounds. For structural elucidation and identification of impurities, a mass spectrometer (MS) detector is preferred.
Table 2: General GC Parameters for the Analysis of Volatile Esters
| Parameter | Typical Conditions |
|---|---|
| Stationary Phase | Mid-polarity (e.g., a phenyl-substituted polysiloxane) |
| Carrier Gas | Helium or Nitrogen |
| Injector Temperature | Sufficiently high to ensure rapid volatilization without degradation |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
Liquid Chromatography-Mass Spectrometry (LC-MS)
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the sensitive and selective detection capabilities of mass spectrometry. This technique is invaluable for the identification and quantification of this compound, especially at trace levels. econference.io It is also the method of choice for identifying unknown impurities by providing information about their molecular weight and fragmentation patterns. For MS-compatible applications, volatile mobile phase modifiers like formic acid are used instead of non-volatile acids such as phosphoric acid. sielc.com Electrospray ionization (ESI) is a common ionization technique for this type of compound.
Thin-Layer Chromatography (TLC) for Reaction Monitoring
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method frequently used to monitor the progress of chemical reactions. wisc.edulibretexts.org For the synthesis of this compound, TLC can be used to track the consumption of starting materials and the formation of the product. wisc.edu The separation is achieved on a stationary phase, typically silica (B1680970) gel, with a mobile phase of appropriate polarity. The choice of eluting solvent is crucial for achieving good separation. wisc.edu Visualization of the spots can be done under UV light, taking advantage of the UV-active phenyl ring in the molecule. nih.gov
Purity Assessment and Impurity Profiling Methodologies
The assessment of purity and the profiling of impurities are critical aspects of quality control. HPLC and GC are the primary techniques for determining the purity of this compound. Impurity profiling involves the identification and quantification of all impurities present in the sample. Potential impurities could arise from starting materials, by-products of the synthesis, or degradation products. For instance, in the synthesis of similar esters, related substances can be identified and monitored using HPLC. pharmaffiliates.com LC-MS is particularly useful for the structural elucidation of unknown impurities. synzeal.com
Reaction Mechanisms and Chemical Reactivity of Ethyl 3 2,3,4 Trifluoro Phenoxy Propanoate
Hydrolysis Pathways of the Ester Moiety
The ester group is susceptible to hydrolysis, a reaction that splits the ester into its constituent carboxylic acid and alcohol. libretexts.org This transformation can be achieved through several pathways, primarily catalyzed by acids or bases. libretexts.orglumenlearning.com
Acid-Catalyzed Hydrolysis: In the presence of a dilute acid catalyst (e.g., HCl or H₂SO₄) and an excess of water, the ester undergoes hydrolysis to yield 3-(2,3,4-trifluoro-phenoxy)propanoic acid and ethanol (B145695). chemguide.co.uk This reaction is reversible, and its mechanism is the reverse of Fischer esterification. chemistrysteps.com To drive the reaction to completion, a large excess of water is typically used. lumenlearning.comchemistrysteps.com The process begins with the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water. chemistrysteps.comlibretexts.org
Base-Catalyzed Hydrolysis (Saponification): Alkaline hydrolysis, also known as saponification, is the more common method for hydrolyzing esters. chemguide.co.uk The reaction involves heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH). masterorganicchemistry.com This process is effectively irreversible because the carboxylic acid product is deprotonated by the base to form a carboxylate salt, which is not susceptible to nucleophilic attack by the alcohol. chemistrysteps.commasterorganicchemistry.com The final products are the salt of the carboxylic acid (e.g., sodium 3-(2,3,4-trifluoro-phenoxy)propanoate) and ethanol. libretexts.orglibretexts.org Subsequent acidification of the reaction mixture is required to isolate the free carboxylic acid. chemguide.co.uk
Enzymatic Hydrolysis: Enzymes, particularly hydrolases like lipases and esterases, can be employed for the selective hydrolysis of esters. researchgate.netscielo.br While specific studies on Ethyl 3-(2,3,4-trifluoro-phenoxy)propanoate are not prevalent, research on analogous compounds such as ethyl 3-hydroxy-3-phenylpropanoate demonstrates that enzymes can catalyze hydrolysis, often with high enantioselectivity. researchgate.netscielo.brgoogle.com This biocatalytic approach offers a mild and selective alternative to chemical methods for producing the corresponding carboxylic acid. colab.ws
| Hydrolysis Pathway | Catalyst/Reagent | Key Characteristics | Products |
|---|---|---|---|
| Acid-Catalyzed | Dilute Acid (e.g., H₂SO₄, HCl) | Reversible; requires excess water to favor products. chemistrysteps.com | 3-(2,3,4-trifluoro-phenoxy)propanoic acid + Ethanol |
| Base-Catalyzed (Saponification) | Strong Base (e.g., NaOH, KOH) | Irreversible; the base is a reactant, not a catalyst. libretexts.orgmasterorganicchemistry.com | Salt of 3-(2,3,4-trifluoro-phenoxy)propanoic acid + Ethanol |
| Enzymatic | Hydrolase Enzymes (e.g., Lipase) | Mild conditions; can be highly selective. colab.ws | 3-(2,3,4-trifluoro-phenoxy)propanoic acid + Ethanol |
Nucleophilic Substitution Reactions on the Trifluorophenoxy Ring or Ester Group
On the Ester Group: The ester moiety is a classic substrate for nucleophilic acyl substitution. The carbonyl carbon is electrophilic and can be attacked by a wide range of nucleophiles. This reactivity is the basis for the hydrolysis reactions discussed previously, where water or hydroxide acts as the nucleophile. Other nucleophiles can also displace the ethoxy group (-OCH₂CH₃) to form different derivatives of 3-(2,3,4-trifluoro-phenoxy)propanoic acid.
On the Trifluorophenoxy Ring: The trifluorophenoxy ring is highly electron-deficient due to the strong inductive effect of the three fluorine atoms. This property makes the ring susceptible to Nucleophilic Aromatic Substitution (SNAr). chemistrysteps.comlibretexts.org For an SNAr reaction to occur, two main conditions must be met: the ring must be activated by powerful electron-withdrawing groups, and there must be a good leaving group. chemistrysteps.commasterorganicchemistry.com
In this compound, the three fluorine atoms serve as strong activating groups. libretexts.org While the ether linkage itself is not a typical leaving group in SNAr, one of the fluorine atoms could potentially be displaced by a very strong nucleophile. Fluorine, despite being a weak leaving group in SN1 and SN2 reactions, is an effective leaving group in SNAr. youtube.com This is because the rate-determining step is the initial attack of the nucleophile on the ring, a step that is accelerated by the high electronegativity of fluorine, which makes the attacked carbon more electrophilic. libretexts.orgyoutube.com The reaction is facilitated when the electron-withdrawing groups are positioned ortho or para to the leaving group, as this allows for resonance stabilization of the negatively charged intermediate (Meisenheimer complex). chemistrysteps.comnih.gov
Electrophilic Aromatic Substitution on the Trifluorophenoxy Ring
Electrophilic Aromatic Substitution (SEAr) involves the attack of an electrophile on the aromatic ring, resulting in the replacement of a hydrogen atom. wikipedia.org The rate and regioselectivity of this reaction are heavily influenced by the substituents already present on the ring. lumenlearning.com
The trifluorophenoxy ring of the title compound has competing substituents:
The Alkoxy Group (-O-R): The oxygen atom is an activating group because it can donate its lone pair of electrons into the ring via resonance, stabilizing the carbocation intermediate (arenium ion). organicchemistrytutor.com It is a strong ortho-, para- director.
Fluorine Atoms (-F): Halogens are deactivating groups due to their strong electron-withdrawing inductive effect, which makes the ring less nucleophilic and slows the reaction rate. organicchemistrytutor.comcsbsju.edu However, they are also ortho-, para- directors because they can stabilize the arenium ion intermediate through resonance. csbsju.edu
| Substituent | Effect on Reactivity | Directing Effect | Governing Factor |
|---|---|---|---|
| -O-R (Alkoxy) | Activating | Ortho, Para | Resonance (Donating) |
| -F (Fluoro) | Deactivating | Ortho, Para | Inductive (Withdrawing) > Resonance (Donating) csbsju.edu |
Radical Reactions and Oxidative Transformations
Fluorinated organic compounds are generally characterized by high chemical stability, largely due to the strength of the carbon-fluorine bond. nih.gov This stability suggests that this compound would be relatively resistant to radical reactions and oxidative transformations, particularly concerning the trifluorophenoxy ring.
Photochemical Reactivity
The presence of an aromatic ring suggests that this compound will absorb ultraviolet (UV) light, making it susceptible to photochemical reactions. The photolysis of fluorinated aromatic compounds, such as pesticides and pharmaceuticals, has been a subject of environmental research. acs.org
Upon absorption of UV radiation, the molecule can be promoted to an excited electronic state, leading to bond cleavage. nih.gov Potential photochemical pathways include:
C-F Bond Cleavage: Direct photolysis can lead to the breaking of carbon-fluorine bonds, a process known as defluorination. acs.org This can result in the formation of fluoride (B91410) ions in aqueous solutions.
Ether Bond Cleavage: The bond between the aromatic ring and the ether oxygen can be cleaved, leading to the formation of 2,3,4-trifluorophenol (B133511) and derivatives of the propanoate side chain.
Side-Chain Degradation: The propanoate side chain may also undergo photochemical degradation.
Studies on related per- and polyfluoroalkyl substances (PFAS) show that direct photolysis, particularly with lower wavelength UV light, can lead to the degradation and defluorination of the parent compound. acs.orgnih.govdigitellinc.com The photolytic degradation of this compound could ultimately lead to the formation of smaller, more stable fluorinated compounds and eventually, mineralization to fluoride ions. acs.org
Theoretical and Computational Investigations of Ethyl 3 2,3,4 Trifluoro Phenoxy Propanoate
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) Studies)
Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule. Density Functional Theory (DFT) is a widely used method that balances computational cost and accuracy, making it suitable for studying molecules of this size. These calculations can provide insights into the electronic structure, reactivity, and other physicochemical properties. For a molecule like Ethyl 3-(2,3,4-trifluoro-phenoxy)propanoate, DFT studies would typically be performed using a functional such as B3LYP combined with a suitable basis set (e.g., 6-311+G(d,p)) to obtain optimized geometries and electronic properties. researchgate.netmdpi.com
Electronic Structure Analysis (e.g., Frontier Molecular Orbitals: HOMO-LUMO)
The electronic structure of a molecule is key to understanding its reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in this context. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a significant indicator of chemical reactivity and stability. nih.govmdpi.com A smaller gap suggests higher reactivity. For this compound, the HOMO would likely be localized on the electron-rich phenoxy group, while the LUMO might be distributed over the ester functional group and the trifluorinated phenyl ring.
Interactive Data Table: Hypothetical Frontier Molecular Orbital Energies Below is a hypothetical data table illustrating the kind of information that would be generated from a DFT calculation for similar aromatic esters.
| Parameter | Energy (eV) |
| HOMO Energy | -7.5 |
| LUMO Energy | -1.2 |
| HOMO-LUMO Gap | 6.3 |
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. wolfram.comresearchgate.netmanipal.edu The MEP map displays regions of negative potential (typically colored red), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are prone to nucleophilic attack. In this compound, the oxygen atoms of the ether and ester groups would be expected to show negative electrostatic potential, while the hydrogen atoms and the regions around the fluorine atoms might exhibit positive potential.
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis provides a detailed understanding of the bonding and electronic structure within a molecule. researchgate.netresearchgate.net It examines charge transfer, hyperconjugative interactions, and bond strengths. For this compound, NBO analysis could reveal the nature of the C-F bonds, the delocalization of electron density within the phenyl ring, and the interactions between the phenoxy group and the propanoate side chain.
Conformational Analysis and Energy Landscapes
Molecules with rotatable bonds, such as this compound, can exist in multiple conformations. Conformational analysis aims to identify the most stable conformers and the energy barriers between them. This is typically done by systematically rotating the flexible dihedral angles and calculating the corresponding energy to generate a potential energy surface. The identification of the global minimum energy conformation is crucial as it represents the most populated state of the molecule under thermal equilibrium.
Reaction Pathway Modeling and Transition State Characterization
To understand the chemical reactions involving this compound, reaction pathway modeling can be employed. researchgate.net This involves identifying the transition state structures that connect reactants to products. The energy of the transition state determines the activation energy of the reaction, which is a key factor in its rate. For instance, the hydrolysis of the ester group could be modeled to understand its stability and reactivity under different conditions.
Molecular Dynamics Simulations for Conformational Sampling
Molecular dynamics (MD) simulations provide a way to explore the conformational space of a molecule over time, taking into account temperature and solvent effects. nih.gov By simulating the motion of the atoms, MD can provide a more realistic picture of the molecule's flexibility and the accessibility of different conformations than static conformational analysis. This would be particularly useful for understanding how this compound might interact with other molecules in a dynamic environment.
Synthesis and Chemical Exploration of Analogues and Derivatives
Modifications of the Phenoxy Ring System
Introduction of Diverse Aromatic or Heterocyclic Substituents
Beyond altering the fluorine pattern, the introduction of other functional groups or ring systems onto the phenoxy core offers a vast chemical space for exploration. These substituents can be introduced either by replacing one or more fluorine atoms or by starting with a differently substituted phenol (B47542). The nature of these substituents—whether they are electron-donating or electron-withdrawing—governs the reactivity and electronic properties of the aromatic ring.
The synthesis of such derivatives could involve standard aromatic substitution reactions or cross-coupling methodologies on appropriately functionalized precursors. For instance, a phenol precursor bearing a bromo or iodo substituent could undergo Suzuki or Buchwald-Hartwig coupling to introduce new aryl or heteroaryl groups. Heterocyclic compounds, in particular, represent a rich source of chemical diversity and are prevalent in pharmaceuticals. msu.eduwikipedia.org The introduction of nitrogen-containing heterocycles like pyridine (B92270) or imidazole (B134444) can introduce basic centers, altering solubility and providing new hydrogen bonding capabilities. researchgate.netst-andrews.ac.uk
Table 2: Examples of Potential Substituents and Their General Electronic Effects
| Substituent Type | Example Group | General Effect on Aromatic Ring | Synthetic Precursor Example |
|---|---|---|---|
| Electron-Donating | -CH₃, -OCH₃ | Activating, ortho-, para-directing | 4-Methylphenol, 3-Methoxyphenol |
| Electron-Withdrawing | -NO₂, -CN, -C(=O)R | Deactivating, meta-directing | 4-Nitrophenol, 4-Cyanophenol |
| Halogen (other than F) | -Cl, -Br | Deactivating, ortho-, para-directing | 4-Chlorophenol, 4-Bromophenol |
| Aromatic | Phenyl | Can influence π-stacking interactions | 4-Hydroxybiphenyl |
Variations in the Propanoate Ester Moiety
The ethyl 3-phenoxypropanoate side chain provides a second major site for structural modification, allowing for changes in the molecule's size, shape, and polarity.
Homologation or Branching of the Alkyl Chain
Systematic variation of the ester's alkyl group (R in -COOR) allows for fine-tuning of steric bulk and lipophilicity. The ethyl group of the parent compound can be replaced with other alkyl groups such as methyl, propyl, isopropyl, or butyl through standard esterification or transesterification reactions. organic-chemistry.org These reactions typically start from the corresponding carboxylic acid, 3-(2,3,4-trifluoro-phenoxy)propanoic acid, which can be reacted with various alcohols under acidic conditions. allindianpatents.com
Alternatively, ester homologation reactions, such as the Kowalski ester homologation, provide a method to lengthen the carbon chain of the ester itself, for example, converting an ethyl ester to a propyl ester by adding a methylene (B1212753) (-CH2-) unit. organic-chemistry.orgwikipedia.orguniroma1.itacs.org Introducing branching, such as replacing an ethyl group with an isopropyl or tert-butyl group, can increase steric hindrance, which may influence the rate of hydrolysis and the molecule's conformational preferences.
Alternative Ester or Amide Linkages
Replacing the ester linkage with an amide is a common strategy in medicinal chemistry to alter a molecule's properties significantly. acs.org Amides are generally more stable to hydrolysis than esters due to the resonance delocalization of the nitrogen lone pair into the carbonyl group. nih.gov This substitution also introduces a hydrogen bond donor (in primary and secondary amides), which can lead to different binding interactions and solubility profiles compared to the ester analogue. acs.org
The synthesis of amide derivatives begins with the hydrolysis of the parent ester to its corresponding carboxylic acid, 3-(2,3,4-trifluoro-phenoxy)propanoic acid. youtube.com This acid can then be coupled with a wide variety of primary or secondary amines using standard peptide coupling reagents (e.g., DCC, HOBt) or by converting the acid to a more reactive acyl chloride followed by reaction with an amine. jocpr.comacs.orgsphinxsai.com This approach allows for the introduction of a diverse array of substituents on the nitrogen atom. The direct conversion of esters to amides is also possible using specific catalytic methods. nih.govresearchgate.nettandfonline.com
Table 3: Comparison of Physicochemical Properties of Ester vs. Amide Linkages
| Property | Ester (-COO-) | Amide (-CONH-) | Rationale for Difference |
|---|---|---|---|
| Chemical Stability | Susceptible to hydrolysis | More resistant to hydrolysis | Amide resonance makes the carbonyl carbon less electrophilic. nih.gov |
| Hydrogen Bonding | H-bond acceptor only | H-bond acceptor and donor (1°/2° amides) | The N-H bond in amides acts as a hydrogen bond donor. |
| Polarity | Moderately polar | More polar | The amide bond has a larger dipole moment. |
| Permeability | Generally more permeable for a given lipophilicity | Generally less permeable | Amides have an additional hydrogen bond donor, increasing polarity. acs.org |
| Conformational Rigidity | Relatively flexible C-O bond rotation | Restricted rotation about the C-N bond | The C-N bond has partial double-bond character due to resonance. |
Conjugation Strategies for Hybrid Molecules
The core structure of Ethyl 3-(2,3,4-trifluoro-phenoxy)propanoate can be used as a building block in the synthesis of more complex hybrid molecules. researchgate.net This strategy involves covalently linking the core scaffold to another distinct chemical entity, such as another pharmacophore, a peptide, or a fluorescent tag, to create a bifunctional or multi-functional molecule.
The primary synthetic handle for conjugation is the carboxylic acid functional group, obtained from the hydrolysis of the parent ester. This carboxylic acid can be readily coupled to molecules containing nucleophilic groups like amines or alcohols to form stable amide or ester linkages, respectively. mdpi.comjocpr.com For example, the 3-(2,3,4-trifluoro-phenoxy)propanoic acid could be coupled with an amino-containing drug molecule to create a novel hybrid agent. The choice of linker used to connect the two molecular entities is crucial and can be designed to be stable or cleavable under specific physiological conditions. researchgate.net This modular approach allows for the rapid generation of a library of hybrid compounds for various research applications.
Conclusion and Future Research Directions
Summary of Key Chemical Insights
Ethyl 3-(2,3,4-trifluoro-phenoxy)propanoate is a halogenated aromatic ether ester. Its structure, featuring a trifluorinated benzene (B151609) ring connected via an ether linkage to an ethyl propanoate chain, suggests a unique combination of properties. The electron-withdrawing nature of the fluorine atoms is expected to influence the reactivity of the aromatic ring and the acidity of the phenoxy group. The ester functional group provides a site for nucleophilic attack and hydrolysis. The synthesis of this compound can likely be achieved through a Michael addition reaction between 2,3,4-trifluorophenol (B133511) and ethyl acrylate, a common and efficient method for forming carbon-oxygen bonds. researchgate.netresearchgate.net The expected spectroscopic data would show characteristic signals for the aromatic protons, the methylene (B1212753) groups of the propanoate chain, and the ethyl ester group.
Unexplored Chemical Space and Synthetic Challenges
The scientific literature currently lacks specific studies on this compound, indicating that it represents an unexplored area of chemical space. While its synthesis via Michael addition appears feasible, potential challenges could arise. One challenge may be the nucleophilicity of the 2,3,4-trifluorophenoxide ion, which could be reduced by the electron-withdrawing fluorine atoms. Optimizing reaction conditions, such as the choice of base and solvent, would be crucial to achieve a high yield. Alternative synthetic routes, such as the Williamson ether synthesis between a salt of 2,3,4-trifluorophenol and an ethyl 3-halopropanoate, could also be explored to overcome these challenges.
Potential for Further Mechanistic and Theoretical Studies
The reaction kinetics and mechanism of the proposed Michael addition synthesis of this compound warrant further investigation. amazonaws.com Computational studies, such as Density Functional Theory (DFT) calculations, could provide valuable insights into the transition state of the reaction and the influence of the fluorine substituents on the reaction barrier. amazonaws.com Furthermore, theoretical calculations of its spectroscopic properties could aid in the experimental characterization of the molecule. A deeper understanding of the reaction mechanism would facilitate the development of more efficient and selective synthetic protocols.
Broader Implications for Chemical Synthesis and Methodology Development
The synthesis and study of this compound and its derivatives could have broader implications for chemical synthesis and methodology development. The exploration of the reactivity of polyfluorinated phenoxypropanoates could lead to the discovery of novel chemical transformations. Given that similar structures, such as fenoxaprop-p-ethyl, are used as herbicides, this class of compounds could be of interest in the development of new agrochemicals. google.comscispace.comresearchgate.net The development of efficient synthetic routes to this and related compounds would contribute to the toolbox of synthetic organic chemists and could pave the way for the discovery of new molecules with valuable applications.
Data Tables
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value |
| Molecular Formula | C₁₁H₁₁F₃O₃ |
| Molecular Weight | 252.20 g/mol |
| Appearance | Colorless liquid |
| Boiling Point | Estimated > 200 °C |
| Solubility | Soluble in organic solvents, poorly soluble in water |
Table 2: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~7.0-7.2 | m | 2H | Ar-H |
| ~4.3 | t | 2H | -OCH₂CH₂COO- |
| ~4.2 | q | 2H | -COOCH₂CH₃ |
| ~2.9 | t | 2H | -OCH₂CH₂COO- |
| ~1.3 | t | 3H | -COOCH₂CH₃ |
Table 3: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃)
| Chemical Shift (ppm) | Assignment |
| ~171 | C=O (ester) |
| ~150 (m) | C-O (aromatic) |
| ~140-145 (m) | C-F (aromatic) |
| ~110-120 (m) | C-H (aromatic) |
| ~68 | -OCH₂CH₂COO- |
| ~61 | -COOCH₂CH₃ |
| ~35 | -OCH₂CH₂COO- |
| ~14 | -COOCH₂CH₃ |
Q & A
Q. What are the optimal synthetic routes for Ethyl 3-(2,3,4-trifluoro-phenoxy)propanoate, and how can purity be maximized?
Methodological Answer: The compound can be synthesized via nucleophilic substitution or esterification. For example, reacting 2,3,4-trifluorophenol with ethyl 3-bromopropanoate in the presence of a base (e.g., K₂CO₃) under reflux in anhydrous acetone or DMF. Purity optimization involves:
- Purification: Column chromatography using silica gel with hexane:ethyl acetate (4:1) gradient elution .
- Analysis: Monitor reaction progress via TLC and confirm purity using HPLC (C18 column, acetonitrile/water mobile phase) .
- Yield Improvement: Use a 10-20% molar excess of phenol derivative to ensure complete ester formation .
Q. Which spectroscopic techniques are most reliable for structural confirmation of this compound?
Methodological Answer:
- ¹H/¹³C NMR: Identify ester carbonyl (δ ~170 ppm in ¹³C) and trifluorophenoxy aromatic protons (δ 6.8–7.2 ppm in ¹H). Fluorine splitting patterns in ¹H NMR help confirm substitution positions .
- 19F NMR: Distinct peaks for each fluorine atom (δ -110 to -150 ppm) validate the trifluorophenoxy group .
- IR Spectroscopy: Ester C=O stretch (~1740 cm⁻¹) and aryl C-F stretches (1100–1250 cm⁻¹) .
- Mass Spectrometry: High-resolution MS (HRMS) confirms molecular ion [M+H]⁺ at m/z 286.05 (calculated for C₁₁H₁₀F₃O₃) .
Q. How should this compound be stored to prevent degradation in laboratory settings?
Methodological Answer:
- Storage Conditions: Store at -20°C in amber glass vials under inert gas (Ar/N₂) to minimize hydrolysis and photodegradation .
- Solvent Stability: Avoid protic solvents (e.g., water, alcohols); use anhydrous DCM or acetonitrile for stock solutions.
- Monitoring: Periodic NMR analysis to detect hydrolysis (e.g., free propanoic acid formation) .
Advanced Research Questions
Q. How do electron-withdrawing fluorine substituents influence the reactivity of this compound compared to non-fluorinated analogs?
Methodological Answer: The trifluorophenoxy group enhances electrophilicity, accelerating nucleophilic substitution but reducing stability under basic conditions. Experimental approaches:
- Comparative Kinetics: Measure reaction rates with nucleophiles (e.g., amines) in fluorinated vs. non-fluorinated analogs using UV-Vis or LC-MS .
- Computational Modeling: DFT calculations (e.g., B3LYP/6-31G*) to compare charge distribution and activation energies .
- Solvent Effects: Test polar aprotic (DMF) vs. non-polar (toluene) solvents to isolate substituent effects .
Q. How can contradictory spectral data (e.g., unexpected ¹³C NMR shifts) be resolved for derivatives of this compound?
Methodological Answer:
Q. What experimental strategies mitigate decomposition during catalytic applications of this compound?
Methodological Answer:
- Catalyst Screening: Test Pd/C, Ni, or organocatalysts under mild conditions (e.g., room temperature, low acidity) to avoid ester cleavage .
- Additives: Use radical scavengers (e.g., BHT) or chelating agents (EDTA) to suppress oxidative side reactions .
- In Situ Monitoring: ReactIR or GC-MS to track decomposition pathways and optimize reaction time .
Q. How can researchers design experiments to study the metabolic fate of this compound in biochemical models?
Methodological Answer:
- Isotope Tracing: Use ¹⁸O-labeled ester to track hydrolysis in liver microsomes via LC-HRMS .
- Enzyme Inhibition Assays: Incubate with cytochrome P450 inhibitors (e.g., ketoconazole) to identify metabolic enzymes .
- Metabolite Profiling: UPLC-QTOF-MS to detect phase I/II metabolites (e.g., glucuronides) in hepatocyte cultures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
